molecular formula C11H9BrN2O2S B4180159 methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate

methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate

Cat. No. B4180159
M. Wt: 313.17 g/mol
InChI Key: DSAFWUPUAIWDQV-UHFFFAOYSA-N
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Description

Methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate (MBTC) is a synthetic compound that has been widely used in scientific research. It belongs to the family of thiazole carbamates, which are known for their diverse biological activities. MBTC has been extensively studied for its potential as an anti-tumor agent, as well as its effects on various physiological processes.

Mechanism of Action

The mechanism of action of methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate is not fully understood, but it is thought to involve multiple pathways. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and impairs cell division. This compound has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Additionally, this compound has been reported to activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. Inflammation is another process that is affected by this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2). This compound has also been reported to have neuroprotective effects, as it can reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate in lab experiments is its well-established anti-tumor activity. It has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well-understood. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, the potential for off-target effects should be considered when using this compound in experiments.

Future Directions

There are several future directions for research on methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate. One area of interest is its potential as a combination therapy for cancer. This compound has been shown to enhance the anti-tumor effects of other drugs, such as paclitaxel and cisplatin. Another area of research is the development of more potent and selective analogs of this compound. Structure-activity relationship studies could help identify key structural features that are important for its anti-tumor activity. Additionally, the effects of this compound on other physiological processes, such as metabolism and immune function, could be explored in more detail.

Scientific Research Applications

Methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate has been used in numerous scientific studies due to its potential as an anti-tumor agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-tumor effects by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. In addition to its anti-tumor activity, this compound has also been studied for its effects on other physiological processes, such as inflammation, oxidative stress, and neuroprotection.

properties

IUPAC Name

methyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-11(15)14-10-13-9(6-17-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFWUPUAIWDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.